5'-O-tritylinosine

Descripción general

Descripción

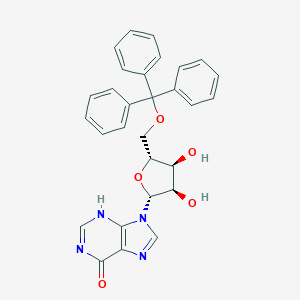

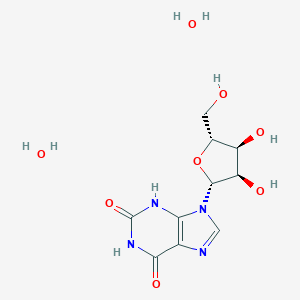

5’-O-tritylinosine, also known as KIN59, is a purine riboside derivative . It is an allosteric inhibitor of the angiogenic enzyme thymidine phosphorylase . KIN59 has been shown to inhibit FGF2-stimulated cell growth and the expression of p-FGFR1, P-Akt in FGF2 stimulated cells . It has demonstrated anti-tumor activity .

Synthesis Analysis

The synthesis of 5’-O-tritylinosine involves reaction with pyridine and dmap at 100 degrees Celsius for 0.25 hours under microwave irradiation .

Molecular Structure Analysis

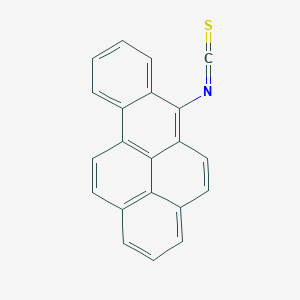

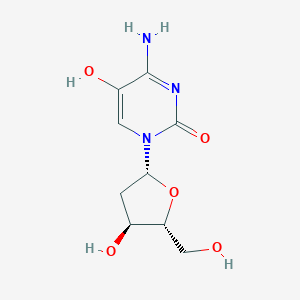

The molecular formula of 5’-O-tritylinosine is C29H26N4O5 . Its molecular weight is 510.54 .

Chemical Reactions Analysis

5’-O-tritylinosine acts as an allosteric inhibitor of the angiogenic enzyme thymidine phosphorylase . It does not compete with the pyrimidine nucleoside or the phosphate-binding site of the enzyme but noncompetitively inhibits thymidine phosphorylase when thymidine or phosphate is used as the variable substrate .

Physical And Chemical Properties Analysis

5’-O-tritylinosine is soluble in DMF, DMSO, and Ethanol . It appears as a crystalline solid .

Aplicaciones Científicas De Investigación

Antiangiogenic Multitarget Fibroblast Growth Factor-2 Antagonist

- Summary of the Application: 5’-O-Tritylinosine (KIN59) is an allosteric inhibitor of the angiogenic enzyme thymidine phosphorylase. It has been shown to inhibit thymidine phosphorylase-induced as well as developmental angiogenesis in the chicken chorioallantoic membrane (CAM) assay .

- Methods of Application: The CAM assay was used to test the capacity of KIN59 to inhibit angiogenesis. This involved treating the CAM with KIN59 and observing the effects on angiogenesis .

- Results or Outcomes: KIN59 was found to inhibit the angiogenic response triggered by fibroblast growth factor-2 (FGF2) but not by VEGF in the CAM assay. It also inhibited FGF2-induced endothelial cell proliferation, FGF receptor activation, and Akt signaling in vitro with no effect on VEGF-stimulated biologic responses .

Inhibition of Thymidine Phosphorylase

- Summary of the Application: 5’-O-Tritylinosine (KIN59) has been identified as a non-competitive inhibitor of the enzyme thymidine phosphorylase .

- Methods of Application: Mutagenesis and modeling were used to identify aspartic acid-203 in human thymidine phosphorylase as an important residue for both catalysis and non-competitive inhibition by KIN59 .

- Results or Outcomes: The study found that KIN59 inhibits thymidine phosphorylase, an enzyme frequently upregulated in many solid tumors .

Propiedades

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N4O5/c34-24-22(38-28(25(24)35)33-18-32-23-26(33)30-17-31-27(23)36)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,34-35H,16H2,(H,30,31,36)/t22-,24-,25-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPZMZDCXFRHCL-ZYWWQZICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-tritylinosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)

![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)